molecular formula C26H38O4 B14653454 1,1'-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) CAS No. 51487-63-9

1,1'-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene)

Cat. No.: B14653454
CAS No.: 51487-63-9
M. Wt: 414.6 g/mol
InChI Key: NESBUTDWBZRRAY-UHFFFAOYSA-N
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Description

1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes a decane chain linking two 3,4-dimethoxybenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) typically involves the following steps:

    Starting Materials: The synthesis begins with decane-1,10-diol and 3,4-dimethoxybenzene.

    Reaction Conditions: The decane-1,10-diol is reacted with 3,4-dimethoxybenzene in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the desired product.

    Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production rates and high yields.

    Purification: Employing purification techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound to its fully hydrogenated form.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene): Unique due to its specific decane linkage and dimethoxybenzene groups.

    1,1’-(Decane-1,10-diyl)bis(3,4-dihydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.

    1,1’-(Decane-1,10-diyl)bis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is unique due to its specific combination of a decane linker and methoxy-substituted benzene rings, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

51487-63-9

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

4-[10-(3,4-dimethoxyphenyl)decyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C26H38O4/c1-27-23-17-15-21(19-25(23)29-3)13-11-9-7-5-6-8-10-12-14-22-16-18-24(28-2)26(20-22)30-4/h15-20H,5-14H2,1-4H3

InChI Key

NESBUTDWBZRRAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCCCCCCCCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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